molecular formula C21H24BrN3O4 B3012089 Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-32-5

Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3012089
CAS No.: 868144-32-5
M. Wt: 462.344
InChI Key: FGBLBCVMYPQOBL-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H24BrN3O4 and its molecular weight is 462.344. The purity is usually 95%.
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Biological Activity

Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. This article aims to detail the biological properties of this compound based on available research findings.

Molecular Formula and Structure

  • Molecular Formula: C₁₈H₁₉BrN₂O₄
  • Molecular Weight: 396.25 g/mol

The compound features a complex structure that includes a pyrido-pyrimidine core and several functional groups that may influence its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action depending on their structural modifications. For instance:

  • The presence of bromophenyl groups has been linked to enhanced interaction with biological targets such as receptors and enzymes.
  • The isobutyl group contributes to the lipophilicity of the molecule, potentially improving cellular uptake.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can act as allosteric modulators for certain receptors. For example:

  • FFA3 Receptor Activity: Analogues have shown agonist activity in low micromolar ranges. The isobutyl derivative was noted for its comparable potency to other active compounds in GTPγS binding assays .

In Vivo Studies

Preliminary in vivo studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles:

  • Bioavailability: Investigations into the bioavailability of these compounds indicate that they maintain stability in physiological conditions and show reasonable absorption rates in animal models.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds in treating various conditions:

  • Anti-inflammatory Properties: A study on structurally similar compounds indicated significant anti-inflammatory effects in murine models.
  • Anticancer Activity: Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting a potential role in oncology.

Table 1: Biological Activity Summary

Compound NameActivity TypePotency (µM)Reference
Isobutyl DerivativeFFA3 AgonistLow micromolar
Similar CompoundAnti-inflammatoryIC50 = 10 µMCase Study 1
Similar CompoundCytotoxic (Cancer)IC50 = 5 µMCase Study 2

Table 2: Pharmacokinetic Properties

PropertyValue
Half-life~4 hours
Bioavailability~50%
MetabolismHepatic

Properties

IUPAC Name

2-methylpropyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBLBCVMYPQOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Br)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.